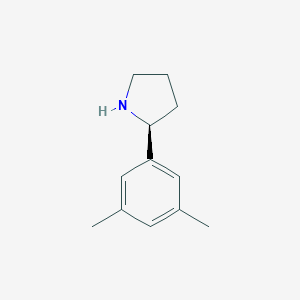

(S)-2-(3,5-dimethylphenyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

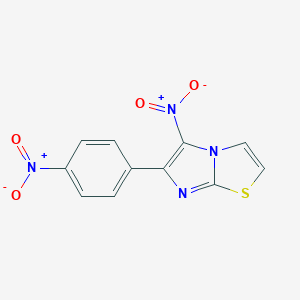

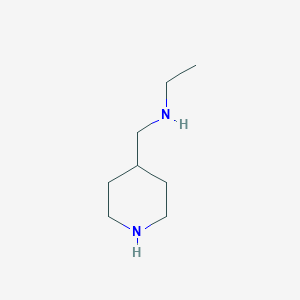

(S)-2-(3,5-dimethylphenyl)pyrrolidine, also known as (S)-1, is a key intermediate in the synthesis of aticaprant . It is a compound with the molecular formula C12H17N .

Synthesis Analysis

The synthesis of (S)-2-(3,5-dimethylphenyl)pyrrolidine is effectively prepared via a recycle process of resolution/racemization . The desired (S)-1 is obtained by resolution of its racemate with D-tartaric acid. Some alkaline conditions were screened to racemize the undesired ®-1 in the resolution mother liquor . The best condition was identified to be in DMSO with KOH . Finally, the desired freebase (S)-1 was obtained in a yield of 63.6% with excellent enantioselectivity (98.7% ee) after three times of recycle process .

Molecular Structure Analysis

The molecular structure of (S)-2-(3,5-dimethylphenyl)pyrrolidine is represented by the linear formula C12H17N . The molecular weight of the compound is 175.27 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (S)-2-(3,5-dimethylphenyl)pyrrolidine include resolution and racemization . The resolution process involves the separation of a racemic mixture into its constituent enantiomers. The racemization process involves the conversion of one enantiomer to its mirror image, thus creating a racemic mixture .

Physical And Chemical Properties Analysis

(S)-2-(3,5-dimethylphenyl)pyrrolidine is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing treatments for human diseases. Its saturated scaffold is preferred due to efficient pharmacophore space exploration, contribution to stereochemistry, and enhanced three-dimensional coverage. This review highlights the bioactive molecules with target selectivity featuring the pyrrolidine ring, including its derivatives like pyrrolizines and prolinol. The synthesis and structure-activity relationship (SAR) of these compounds are discussed, emphasizing the stereogenicity of carbons in pyrrolidine rings and their impact on the biological profile of drug candidates (Li Petri et al., 2021).

Pyrrolizidine Alkaloid Biosynthesis and Diversity

Pyrrolizidine alkaloids (PAs), primarily found in the Asteraceae family and notably diverse in the Senecioneae tribe, serve as a potent defense mechanism against herbivores. The biosynthesis of PAs involves homospermidine synthase, responsible for the first specific intermediate's synthesis. This review explores the evolutionary aspects of PA biosynthesis, highlighting the significant qualitative and quantitative variation in PA profiles within the Senecioneae, suggesting a high level of biosynthetic plasticity (Langel et al., 2011).

Pyranopyrimidine Synthesis and Applications

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, key precursors for medicinal and pharmaceutical industries, is reviewed, focusing on the application of hybrid catalysts. These scaffolds have broad synthetic applications and bioavailability, making them subjects of intensive investigation. The review covers synthetic pathways and the use of various catalysts to develop substituted pyrano/pyrimidinone derivatives, highlighting their significance in lead molecule development (Parmar et al., 2023).

Supramolecular Capsules from Calixpyrrole

This article discusses the self-assembly of supramolecular capsules derived from calixpyrrole, emphasizing the structural and conformational analogy between calix[4]arenes and calix[4]pyrroles. Despite the simplicity of synthesizing calix[4]pyrroles, their use in constructing supramolecular capsules remains limited. The review outlines four approaches for using calix[4]pyrrole derivatives in capsule assembly, including direct rim-to-rim interactions and the formation of dimeric capsules through various chemical modifications, highlighting their potential in binding electron-poor guests (Ballester, 2011).

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives, notable for their wide range of biological activities, play a crucial role in medicinal and chemosensing applications. This review discusses the synthetic routes, structural characterization, and the potential of pyridine derivatives as chemosensors, highlighting their significance in designing biologically active compounds and effective chemosensors for various species detection (Abu-Taweel et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

(2S)-2-(3,5-dimethylphenyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGUHZCFMGGKFO-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCCN2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@@H]2CCCN2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427462 |

Source

|

| Record name | (S)-2-(3,5-dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1213334-10-1 |

Source

|

| Record name | (S)-2-(3,5-dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the efficient preparation method described in the research paper?

A1: The research paper focuses on developing an efficient method for preparing (S)-2-(3,5-dimethylphenyl)pyrrolidine. [] This chiral compound likely serves as a crucial building block or intermediate in synthesizing more complex molecules, potentially pharmaceuticals or other biologically active compounds. The paper emphasizes a "recycle process of resolution," suggesting that their method optimizes the separation of the desired (S)-enantiomer from the racemic mixture, reducing waste and improving the overall yield. This efficiency is significant for large-scale production and industrial applications. [1: https://www.semanticscholar.org/paper/404ae5bce52b10c4b06f69c14348d4d5b3d45bcc]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydrofuro[3,2-b]pyridine](/img/structure/B59362.png)

![4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid](/img/structure/B59421.png)